(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions are conducted under operationally convenient conditions and can be scaled up for industrial production.
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced asymmetric synthesis techniques. For example, the alkylation/cyclization of newly designed axially chiral Ni (II) complex of glycine Schiff base has been reported to yield high diastereoselectivity and excellent yields .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates for cyclopropanation . Conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions yield cyclopropane derivatives, while oxidation and reduction reactions yield corresponding oxidized or reduced products.
Scientific Research Applications
(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Plays a role in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include binding to active sites of enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral compound with similar synthetic routes and applications.
(1S,2R,4S)-1-amino-4-(dimethylamino)carbonyl-cyclohexylcarbamate: Shares similar structural features and reactivity.
Uniqueness
What sets (1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid apart is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and the development of chiral drugs.
Properties
IUPAC Name |
(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNRRNLGMOUZCT-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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